N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-bromothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-bromothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3S/c1-16(20,9-18-15(19)13-7-11(17)8-22-13)14-6-10-4-2-3-5-12(10)21-14/h2-8,20H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUZOJOYMCZASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CS1)Br)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-bromothiophene-2-carboxamide typically involves multiple steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Hydroxypropyl Group: The hydroxypropyl group is introduced via a nucleophilic substitution reaction.
Bromination: The thiophene ring is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with a suitable amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry could be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran ring can undergo oxidation reactions to form various quinone derivatives.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles through Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids for Suzuki-Miyaura coupling.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-bromothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-tumor and antibacterial activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-bromothiophene-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct comparative studies on this compound are absent in the provided evidence, structural analogs and synthetic pathways from the literature allow inferring key distinctions:
Substituent Effects on Aromatic Cores
N-(4-bromophenyl)furan-2-carboxamide () Core structure: Furan ring with a 4-bromophenyl substituent. Key differences: Lacks the hydroxypropyl chain and thiophene ring present in the target compound. The bromine is on the phenyl group rather than the thiophene, which may alter electronic properties and binding interactions .
1-(4-bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide ()
- Core structure : Pyrrolidine ring fused with bromobenzoyl and phenyl groups.
- Key differences : Features a benzoyl group instead of benzofuran and a pyrrolidine ring instead of hydroxypropyl. The bromine is on the benzoyl moiety, suggesting divergent reactivity compared to the thiophene-brominated target compound .
Functional Group Variations
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-bromothiophene-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, particularly in relation to neuroprotection, antimicrobial properties, and its mechanism of action.
Chemical Structure
The compound features a benzofuran moiety linked to a thiophene ring through a carboxamide group. The presence of hydroxyl and bromine substituents enhances its biological profile, potentially influencing its interactions with biological targets.
Neuroprotective Effects
Recent studies have indicated that derivatives of benzofuran and thiophene compounds exhibit significant neuroprotective properties, particularly against amyloid-beta (Aβ) induced cytotoxicity. For instance, compounds structurally similar to this compound have been shown to modulate Aβ42 fibrillogenesis.
- Mechanism : Molecular docking studies suggest that the orientation of the bicyclic aromatic rings plays a crucial role in either promoting or inhibiting Aβ42 aggregation. Compounds with specific substituents can either prevent or enhance fibrillogenesis, which is critical in Alzheimer's disease pathology .
| Compound | Concentration (μM) | Effect on Aβ42 Fibrillogenesis |
|---|---|---|
| 4 d | 1 | Weak promoter (1.57-fold) |
| 4 d | 5 | Moderate promotion (1.92-fold) |
| 4 d | 25 | Significant promotion (2.70-fold) |
Antimicrobial Activity
Benzofuran derivatives have also been explored for their antimicrobial properties. Some studies have reported that certain benzofuran-based compounds exhibit profound activity against Mycobacterium tuberculosis and other bacterial strains.
- In Vitro Studies : Compounds derived from benzofuran showed inhibitory concentrations (IC) as low as 0.60 μM against M. tuberculosis, indicating strong antimicrobial potential with low toxicity towards mammalian cells .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 6-Benzofurylpurine | <0.60 | Highly potent against MTB |
| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | 3.12 | Most active with lower cytotoxicity |
Case Studies
- Neuroprotection Against Aβ42 : In a study involving mouse hippocampal neuronal HT22 cells, compounds similar to this compound demonstrated significant neuroprotection against Aβ42-induced cytotoxicity, suggesting their potential therapeutic application in neurodegenerative diseases .
- Antimycobacterial Screening : A series of benzofuran derivatives were synthesized and screened for their activity against M. tuberculosis. The results indicated that modifications at specific positions on the benzofuran structure significantly impacted their antimicrobial efficacy, highlighting the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
